(R)-(+)-Etomoxir sodium salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

®-(+)-依托莫昔钠的合成涉及®-(+)-2-(6-(4-氯苯氧基)己基)环氧乙烷-2-羧酸与氢氧化钠的反应。 反应通常在水性介质中进行,然后进行纯化步骤以获得钠盐形式 .

工业生产方法

®-(+)-依托莫昔钠的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格控制反应条件,以确保高产率和纯度。 最终产品通常会经过严格的质量控制措施,包括高效液相色谱 (HPLC) 以确认其纯度 .

化学反应分析

Activation via Coenzyme A Conjugation

The compound undergoes intracellular enzymatic conversion to form (R)-(+)-etomoxiryl-CoA , the bioactive inhibitor. This reaction is catalyzed by acyl-CoA synthetase, enabling covalent binding to CPT1 .

| Parameter | Value | Source |

|---|---|---|

| Active metabolite | Etomoxiryl-CoA | |

| Enzymatic catalyst | Acyl-CoA synthetase | |

| IC50 for CPT1 inhibition | 0.01–0.70 µM (CPT1a/CPT1b) |

Irreversible CPT1 Inhibition Mechanism

This compound binds irreversibly to the catalytic site of CPT1 through a covalent interaction, blocking fatty acid transport into mitochondria .

Key steps in inhibition :

- Substrate mimicry : Competes with palmitoyl-CoA for CPT1 binding .

- Covalent modification : Forms a stable adduct with cysteine residues in CPT1’s active site .

- Conformational disruption : Alters enzyme structure, preventing acyl-carnitine formation .

| Enzyme Affinity | Mitochondrial Source | Inhibition Efficiency |

|---|---|---|

| Liver CPT1 | Fed-state rats | IC50 = 5–20 nM |

| Muscle CPT1 | Fasting-state rats | IC50 = 10–15 nM |

Solubility and Stability in Reaction Media

The sodium salt form enhances water solubility, critical for in vitro and in vivo applications .

| Solvent | Solubility (mg/mL) | Stability Conditions |

|---|---|---|

| Water | 64 (199.53 mM) | Stable at -20°C |

| DMSO | 64 | Stable ≥4 years |

| Ethanol | 11 | Room temperature |

Degradation pathways :

- Hydrolysis of the oxirane ring under acidic conditions .

- Oxidation of the chlorophenoxy group in reactive oxygen species-rich environments .

Off-Target Interactions

At high concentrations (>50 µM), the compound exhibits non-CPT1-mediated effects:

In Vivo Metabolic Reactions

In animal models, the compound demonstrates dose-dependent effects on lipid metabolism:

科学研究应用

®-(+)-依托莫昔钠在科学研究中具有广泛的应用:

化学: 用作研究酶抑制和脂肪酸代谢的试剂。

生物学: 研究 CPT1 在细胞代谢和能量产生中的作用。

医学: 探索代谢性疾病(包括糖尿病和心血管疾病)的潜在治疗应用。

作用机制

®-(+)-依托莫昔钠通过不可逆地抑制肉碱棕榈酰转移酶 I (CPT1) 来发挥其作用。这种抑制阻止了酰基肉碱的形成,这是将脂肪酰链转运到线粒体中的一个关键步骤。 因此,这种抑制会破坏 β-氧化,导致能量代谢发生改变 . 此外,®-(+)-依托莫昔钠已被确定为过氧化物酶体增殖物激活受体 α (PPARα) 的直接激动剂,进一步影响代谢途径 .

相似化合物的比较

类似化合物

依托莫昔: ®-(+)-依托莫昔和 (S)-(-)-依托莫昔的消旋混合物。

培哚普利: 另一种用于治疗心绞痛和心力衰竭的 CPT1 抑制剂。

三尖杉酯碱: 一种部分抑制脂肪酸氧化的代谢剂,用于治疗心绞痛.

独特性

®-(+)-依托莫昔钠因其对 CPT1 的高特异性和不可逆抑制而独一无二。 这种特异性使其成为代谢研究和治疗应用中的宝贵工具,使其有别于其他 CPT1 抑制剂 .

属性

CAS 编号 |

828934-41-4 |

|---|---|

分子式 |

C15H19ClNaO4 |

分子量 |

321.75 g/mol |

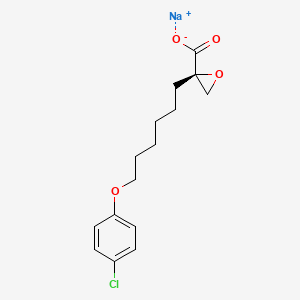

IUPAC 名称 |

sodium;(2R)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate |

InChI |

InChI=1S/C15H19ClO4.Na/c16-12-5-7-13(8-6-12)19-10-4-2-1-3-9-15(11-20-15)14(17)18;/h5-8H,1-4,9-11H2,(H,17,18);/t15-;/m1./s1 |

InChI 键 |

ZUMIFLJZQDMWAU-XFULWGLBSA-N |

SMILES |

C1C(O1)(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)[O-].[Na+] |

手性 SMILES |

C1[C@](O1)(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)O.[Na] |

规范 SMILES |

C1C(O1)(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)O.[Na] |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Etomoxir sodium; B 807-54; B807-54; B-807-54; B 80754; B80754; B-80754; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。